6-Oxodocetaxel

Overview

Description

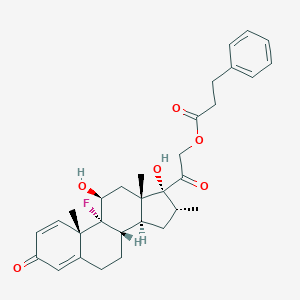

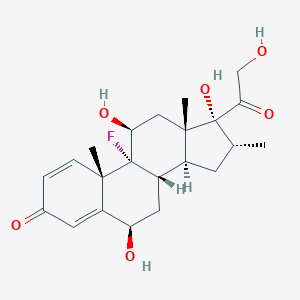

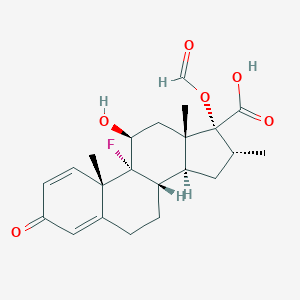

6-Oxodocetaxel is an impurity in the production of docetaxel . Docetaxel is a taxane drug used to treat several types of cancers .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 887.3±65.0 °C at 760 mmHg, vapour pressure of 0.0±0.3 mmHg at 25°C, enthalpy of vaporization of 135.1±3.0 kJ/mol, flash point of 490.4±34.3 °C, and index of refraction of 1.614 . It has 15 H bond acceptors, 4 H bond donors, 13 freely rotating bonds, and a polar surface area of 221 Å2 .

Scientific Research Applications

Oxytocin in General Anxiety and Social Fear : Oxytocin (OXT) is a neuropeptide with anxiolytic and antistress effects, with potential therapeutic use for treating psychopathologies associated with anxiety, fear, and social dysfunctions (Neumann & Slattery, 2016).

Pharmacology of HI-6, an H-series oxime : HI-6 is an oxime developed for reactivation of soman-phosphorylated acetylcholinesterase. Its antidotal qualities for organophosphorus pesticide poisoning are notable (Rousseaux & Dua, 1989).

Oxidopamine and Oxidative Stress : Oxidopamine (6-hydroxydopamine, 6-OHDA) is used in experimental models of Parkinson's disease and other disorders. Its mechanism involves generating reactive oxygen species in dopaminergic neurons (Pantić et al., 2021).

Development of Bisquaternary Oxime HI-6 for Nerve Agent Poisoning : HI-6 is studied for its effectiveness in various species and is safe in humans for use against nerve agents (Lundy, Raveh, & Amitai, 2006).

Oxetanes in Drug Discovery : Oxetanes can change aqueous solubility, lipophilicity, metabolic stability, and conformational preference, making them useful in drug discovery (Wuitschik et al., 2010).

Docetaxel and Oxaliplatin in Ovarian Cancer : A study on the efficacy and toxicity of the combination of docetaxel and oxaliplatin in treating platinum-sensitive recurrent ovarian cancer (Ferrandina et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

6-Oxodocetaxel, also known as 10-Oxo Docetaxel, is a derivative of Docetaxel . Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers . The primary target of Docetaxel, and by extension this compound, is microtubulin . Microtubulin is a protein that plays a crucial role in cell division .

Mode of Action

This compound, like Docetaxel, binds to microtubulin with high affinity . This binding prevents cell division and promotes cell death . Specifically, Docetaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine, which cause the depolymerization of microtubules in vivo, Docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner .

Biochemical Pathways

The mechanism of action of this compound involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .

Pharmacokinetics

The pharmacokinetics of Docetaxel are complex and have been the subject of intensive investigation . Docetaxel is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, which results in several pharmacologically inactive oxidation products . The clearance of Docetaxel is related to a1-acid glycoprotein level, hepatic function, age, and body surface area .

Result of Action

The result of this compound’s action is decreased cell viability and DNA replication . This is attributed to the induction of apoptosis . The cytotoxicity studies revealed that the inclusion complexes of Docetaxel exhibited better cytotoxicity profiles against certain cells than that of Docetaxel alone .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility of Docetaxel is greatly compromised due to its toxicity and poor water solubility . To overcome these disadvantages, inclusion complexes between Docetaxel and alkylenediamine-modified β-cyclodextrins were prepared and characterized . The water solubility of Docetaxel is remarkably increased after forming these inclusion complexes .

Biochemical Analysis

Biochemical Properties

6-Oxodocetaxel plays a significant role in biochemical reactions, particularly in the stabilization of microtubules. This compound interacts with tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, this compound promotes the polymerization of microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase. This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly cancer cells. It influences cell function by stabilizing microtubules, thereby inhibiting mitosis and inducing apoptosis. This compound affects cell signaling pathways, including the activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound alters gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . These changes in gene expression contribute to its effectiveness as a chemotherapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule structure and prevents its disassembly, which is necessary for cell division. By inhibiting microtubule depolymerization, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Furthermore, this compound can inhibit the activity of certain enzymes involved in cell survival pathways, enhancing its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells over extended periods, although some reduction in potency may occur due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including apoptosis and cell cycle arrest, are sustained over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as myelosuppression, gastrointestinal toxicity, and neurotoxicity have been observed . Threshold effects have been identified, indicating that there is a dosage range within which this compound is both effective and safe. Beyond this range, the risk of adverse effects increases significantly.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. These enzymes hydroxylate the compound, leading to the formation of several metabolites. The metabolic pathways of this compound involve its conversion to inactive metabolites, which are then excreted via the biliary and renal routes . The interaction with these enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. This interaction influences the localization and accumulation of this compound within cancer cells, enhancing its cytotoxic effects . Additionally, binding proteins in the plasma can affect the distribution of the compound, impacting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it binds to microtubules. This localization is crucial for its activity, as the stabilization of microtubules occurs within the cytoplasmic compartment. Post-translational modifications, such as acetylation, can influence the targeting of this compound to specific cellular compartments . These modifications ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 6-Oxodocetaxel involves the modification of the taxane skeleton by introducing a ketone group at the C-6 position. This can be achieved through a series of chemical reactions starting with a commercially available starting material.", "Starting Materials": [ "10-deacetylbaccatin III", "Acetic anhydride", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methylene chloride", "Tetrahydrofuran", "Dimethylformamide", "Chloroform", "Methanesulfonic acid", "Sodium hydride", "Tert-butanol", "Ethyl acetate", "N,N-Dimethylformamide dimethyl acetal", "Acetone", "Phosphorus oxychloride", "Pyridine", "Triethylamine", "Diisopropylethylamine", "Methyl tert-butyl ether", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Acetylation of 10-deacetylbaccatin III with acetic anhydride and triethylamine in methanol to give 10-acetoxydeacetylbaccatin III", "Deprotection of the C-10 acetoxy group with hydrochloric acid in methanol to give 10-deacetylbaccatin III", "Alkylation of 10-deacetylbaccatin III with methyl iodide in the presence of sodium hydroxide and sodium bicarbonate in methylene chloride to give methyl 10-deacetylbaccatin III", "Oxidation of methyl 10-deacetylbaccatin III with dimethylformamide dimethyl acetal and oxygen in chloroform to give 10-deacetylbaccatin III, 9-dimethylformamide", "Acetylation of 10-deacetylbaccatin III, 9-dimethylformamide with acetic anhydride and pyridine in tetrahydrofuran to give 10-deacetylbaccatin III, 9-dimethylformamide, 10-acetate", "Protection of the C-7 hydroxyl group with methanesulfonic acid and sodium hydride in dimethylformamide to give 7-methanesulfonyloxy-10-deacetylbaccatin III, 9-dimethylformamide, 10-acetate", "Deprotection of the C-2 benzoyl group with sodium hydroxide in tert-butanol to give 7-methanesulfonyloxybaccatin III, 9-dimethylformamide, 10-acetate", "Alkylation of 7-methanesulfonyloxybaccatin III, 9-dimethylformamide, 10-acetate with methyl iodide in the presence of sodium hydride in dimethylformamide to give 7-methanesulfonyloxy-10-deacetyltaxol, 9-dimethylformamide, 10-acetate", "Deprotection of the C-3' and C-9 acetyl groups with sodium bicarbonate in methanol to give 7-methanesulfonyloxytaxol", "Reduction of the C-14 carbonyl group with sodium borohydride in methanol to give 7-methanesulfonyloxy-10-deacetyltaxol, 14-hydroxy", "Acetylation of 7-methanesulfonyloxy-10-deacetyltaxol, 14-hydroxy with acetic anhydride and pyridine in methanol to give 7-methanesulfonyloxy-10-deacetyltaxol, 14-acetate", "Conversion of 7-methanesulfonyloxy-10-deacetyltaxol, 14-acetate to 6-oxo-7-methanesulfonyloxytaxol by treatment with phosphorus oxychloride and pyridine in chloroform", "Deprotection of the C-7 methanesulfonyl group with triethylamine in methyl tert-butyl ether to give 6-Oxodocetaxel" ] } | |

| 167074-97-7 | |

Molecular Formula |

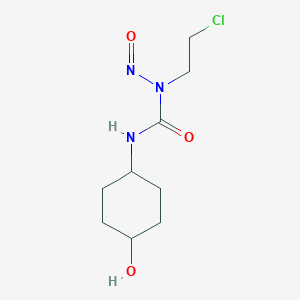

C43H51NO14 |

Molecular Weight |

805.9 g/mol |

IUPAC Name |

[(1S,4S,10S)-4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27?,28?,30?,32?,33?,35?,41-,42+,43-/m1/s1 |

InChI Key |

ZOLQDWANVNOXBK-ZYATTXQPSA-N |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |

Appearance |

Pale Yellow Solid |

melting_point |

>137°C |

| 167074-97-7 | |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-c |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)